4-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC17531522
Molecular Formula: C7H9BrN6
Molecular Weight: 257.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9BrN6 |
|---|---|
| Molecular Weight | 257.09 g/mol |
| IUPAC Name | 4-bromo-1-[(1-methyltriazol-4-yl)methyl]pyrazol-3-amine |
| Standard InChI | InChI=1S/C7H9BrN6/c1-13-2-5(10-12-13)3-14-4-6(8)7(9)11-14/h2,4H,3H2,1H3,(H2,9,11) |
| Standard InChI Key | WSWLRTDLKQVVJJ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(N=N1)CN2C=C(C(=N2)N)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula, C₇H₉BrN₆, reflects a 257.09 g/mol molecular weight, as computed by PubChem . Its structure combines a pyrazole ring (positions 1 and 3 substituted) with a 1-methyl-1H-1,2,3-triazol-4-ylmethyl group at the pyrazole’s N1 position. The bromine atom occupies the pyrazole’s C4 position, while an amine group is located at C3 . This arrangement creates distinct electronic environments, influencing reactivity and intermolecular interactions.
Table 1: Key Structural Descriptors
Spectroscopic Characteristics
While experimental spectral data (e.g., NMR, IR) for this specific compound is absent in accessible literature, analogous brominated pyrazoles exhibit characteristic signals. For instance, the C-Br stretch in similar structures appears near 550–650 cm⁻¹ in IR spectra . The amine group’s protons typically resonate between δ 5.0–6.0 ppm in ¹H NMR, while aromatic protons in triazole and pyrazole rings fall in δ 7.0–8.5 ppm .
Thermodynamic Stability
Synthesis and Manufacturing
Laboratory-Scale Synthesis
PubChem records indicate the compound’s creation date as January 15, 2016, though synthetic routes are unspecified . General strategies for analogous compounds involve:
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Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones under acidic conditions.
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Bromination: Electrophilic substitution using N-bromosuccinimide (NBS) in dichloromethane at 0°C .
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Triazole Coupling: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the triazole moiety .
Critical Reaction Parameters
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Temperature Control: Bromination requires subambient temperatures to minimize di-substitution.
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Catalyst Selection: Cu(I) catalysts (e.g., CuBr) optimize triazole linkage efficiency .
Industrial Production Considerations
Scalable synthesis necessitates continuous flow reactors for exothermic steps like bromination. Purification likely employs crystallization from ethanol/water mixtures, given the compound’s polarity .
Chemical Reactivity and Stability
Nucleophilic Substitution
The C4 bromine atom undergoes SNAr reactions with amines, thiols, and alkoxides. For example, treatment with piperidine in DMF at 80°C replaces bromine with a piperidinyl group .
Oxidation and Reduction
The amine group at C3 is susceptible to oxidation, forming a nitroso derivative (C3=NO) under strong oxidative conditions (e.g., KMnO₄/H₂SO₄) . Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring’s N=N bond, cleaving the heterocycle.
Stability Profile
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pH Sensitivity: Stable in neutral conditions but degrades in strong acids (pH < 2) or bases (pH > 12) .
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Photolytic Degradation: Bromine’s presence increases UV-light susceptibility, necessitating amber storage containers.
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a precursor for kinase inhibitors, leveraging its hydrogen-bonding capacity and planar geometry to target ATP-binding pockets .
Materials Science
Incorporated into metal-organic frameworks (MOFs), it enhances porosity and gas adsorption capacity due to its rigid, branched structure .
Comparative Analysis with Related Compounds
Table 2: Structural Analogues and Properties
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| 4-Bromo-3-methyl-1H-pyrazol-5-amine | C₄H₆BrN₃ | Lacks triazole moiety |
| 1-Methyl-4-(bromomethyl)-1H-1,2,3-triazole | C₄H₅BrN₄ | No pyrazole ring |
The target compound’s dual heterocyclic system enables unique π-π stacking interactions absent in simpler analogues, enhancing binding affinity in protein-ligand systems .
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